molecular formula C16H23F3N2 B14219037 (3S)-N-Butyl-N-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-3-amine CAS No. 820983-40-2

(3S)-N-Butyl-N-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-3-amine

Cat. No.: B14219037
CAS No.: 820983-40-2
M. Wt: 300.36 g/mol
InChI Key: OKWPFNALAQQZAO-AWEZNQCLSA-N
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Description

(3S)-N-Butyl-N-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-3-amine is a synthetic organic compound characterized by its unique chemical structure This compound features a pyrrolidine ring substituted with a butyl group and a trifluoromethylphenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-N-Butyl-N-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-3-amine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrolidine Ring: Starting with a suitable precursor, the pyrrolidine ring is formed through cyclization reactions.

    Introduction of the Butyl Group: The butyl group is introduced via alkylation reactions using butyl halides under basic conditions.

    Attachment of the Trifluoromethylphenylmethyl Group: This step involves the reaction of the pyrrolidine intermediate with a trifluoromethylphenylmethyl halide in the presence of a strong base to facilitate nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3S)-N-Butyl-N-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes derived from the compound back to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or aryl halides in the presence of strong bases like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(3S)-N-Butyl-N-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-3-amine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of (3S)-N-Butyl-N-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-3-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The trifluoromethyl group enhances its binding affinity and selectivity, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    (3S)-N-Butyl-N-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-3-amine: shares structural similarities with other pyrrolidine derivatives and trifluoromethyl-substituted compounds.

    N-Butyl-N-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidine: Lacks the stereochemistry at the 3-position.

    N-Butyl-N-{[2-(trifluoromethyl)phenyl]methyl}piperidine: Features a piperidine ring instead of a pyrrolidine ring.

Uniqueness

The unique combination of the pyrrolidine ring, butyl group, and trifluoromethylphenylmethyl group in this compound imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

820983-40-2

Molecular Formula

C16H23F3N2

Molecular Weight

300.36 g/mol

IUPAC Name

(3S)-N-butyl-N-[[2-(trifluoromethyl)phenyl]methyl]pyrrolidin-3-amine

InChI

InChI=1S/C16H23F3N2/c1-2-3-10-21(14-8-9-20-11-14)12-13-6-4-5-7-15(13)16(17,18)19/h4-7,14,20H,2-3,8-12H2,1H3/t14-/m0/s1

InChI Key

OKWPFNALAQQZAO-AWEZNQCLSA-N

Isomeric SMILES

CCCCN(CC1=CC=CC=C1C(F)(F)F)[C@H]2CCNC2

Canonical SMILES

CCCCN(CC1=CC=CC=C1C(F)(F)F)C2CCNC2

Origin of Product

United States

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